Cas no 77916-78-0 (2-Methyl-3-phenylpropan-1-amine)

2-Methyl-3-phenylpropan-1-amine structure
77916-78-0 structure
Product Name:2-Methyl-3-phenylpropan-1-amine
CAS No:77916-78-0
MF:C10H15N
MW:149.232802629471
MDL:MFCD09894557
CID:535286
PubChem ID:12672558
Update Time:2025-09-23

2-Methyl-3-phenylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-3-phenylpropan-1-amine
    • 2-METHYL-3-PHENYL-PROPYLAMINE
    • Benzenepropanamine, b-methyl-
    • 2-methyl-3-phenyl-1-propylamine
    • 2-Methyl-3-phenyl-propylamin
    • 2-methyl-3-phenylpropylamine
    • AG-L-24439
    • ANW-61966
    • CTK5E5166
    • SureCN681082
    • 2-Methyl-3-phenyl-1-propanamine
    • A9838
    • SCHEMBL681082
    • DTXSID40506399
    • (+)-2-methyl-3-phenylpropylamine
    • 77916-78-0
    • AKOS011794667
    • EN300-1235011
    • SVBLNCJETIXIPV-UHFFFAOYSA-N
    • MDL: MFCD09894557
    • Inchi: 1S/C10H15N/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3
    • InChI Key: SVBLNCJETIXIPV-UHFFFAOYSA-N
    • SMILES: NCC(C)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 149.120449483g/mol
  • Monoisotopic Mass: 149.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 95
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 0.936±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 111-113 ºC (15 Torr)
  • Flash Point: 96.3±12.1 ºC,
  • Refractive Index: 1.522
  • Solubility: Slightly soluble (2.4 g/l) (25 º C),

2-Methyl-3-phenylpropan-1-amine Security Information

  • HazardClass:IRRITANT

2-Methyl-3-phenylpropan-1-amine Pricemore >>

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